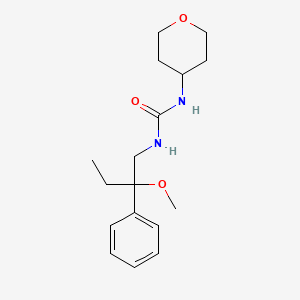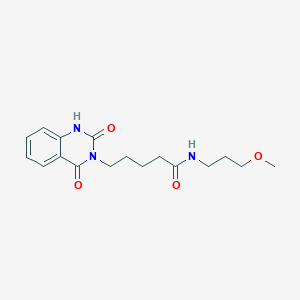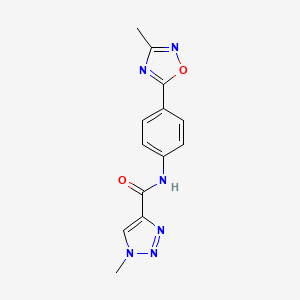
1-(2-methoxy-2-phenylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxy-2-phenylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Morphology Tuning
The study by Lloyd and Steed (2011) explored the anion influence on the rheology, morphology, and gelation of low molecular weight hydrogelators, providing insights into how the physical properties of gels can be tuned through anionic identity. This research is significant for the development of customizable materials for various applications, including biomedical engineering and drug delivery systems (Lloyd & Steed, 2011).
Pharmacoproteomics in Cystic Fibrosis
Singh et al. (2006) investigated the proteomic profile of cystic fibrosis bronchial epithelial cells treated with 4-phenylbutyrate, uncovering butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules. These findings may contribute to understanding the molecular mechanisms underlying cystic fibrosis and potentially other similar conditions (Singh et al., 2006).
Fungicidal and Insecticidal Activities of Pyrazoline Derivatives
Zhao et al. (2008) designed and synthesized pyrazoline derivatives incorporating the beta-methoxyacrylate pharmacophore, evaluating their fungicidal and insecticidal activities. This research provides a foundation for developing new agricultural chemicals that can protect crops from various fungal diseases and pest infestations (Zhao et al., 2008).
Metal Chelation and Enzyme Inhibition
Sujayev et al. (2016) examined the metal chelating effects and inhibition profiles of tetrahydropyrimidine-5-carboxylates against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Their work contributes to the search for new therapeutic agents targeting neurological disorders and conditions involving enzyme dysfunction (Sujayev et al., 2016).
Multipurpose Effects of Phenylbutyric Acid
Kusaczuk et al. (2015) reviewed the cellular and systemic effects of phenylbutyrate, highlighting its diverse mechanisms of action, including ammonia scavenging, protein chaperoning, and gene expression regulation through histone deacetylase inhibition. The "butyrate paradox" mentioned in their review underscores the compound's variable effects depending on the cell type, which has significant implications for its therapeutic use across a range of diseases (Kusaczuk et al., 2015).
Propiedades
IUPAC Name |
1-(2-methoxy-2-phenylbutyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-17(21-2,14-7-5-4-6-8-14)13-18-16(20)19-15-9-11-22-12-10-15/h4-8,15H,3,9-13H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAIHXKZDSVCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NC1CCOCC1)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)
![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)
![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)
![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

